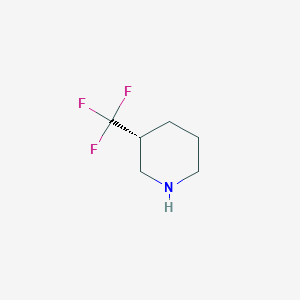
N-(4-((6-fenilpirimidin-4-il)amino)fenil)acetamida
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(4-((6-phenylpyrimidin-4-yl)amino)phenyl)acetamide is a compound that belongs to the class of phenylpyrimidine derivatives. These compounds are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications. The structure of N-(4-((6-phenylpyrimidin-4-yl)amino)phenyl)acetamide consists of a phenylpyrimidine core linked to an acetamide group through an amino bridge.
Aplicaciones Científicas De Investigación
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound has shown potential as a biological probe for studying cellular processes.
Medicine: Research has indicated its potential as an antitumor agent, with studies showing its ability to inhibit the growth of certain cancer cells.
Industry: It may be used in the development of new materials with specific properties
Mecanismo De Acción
Target of Action
The primary target of N-(4-((6-phenylpyrimidin-4-yl)amino)phenyl)acetamide is Beta-secretase 1 . Beta-secretase 1 is an enzyme that plays a crucial role in the formation of myelin sheaths in peripheral nerve cells .
Mode of Action
It is known that the compound interacts with its target, beta-secretase 1, and this interaction may result in changes to the function of the enzyme .
Biochemical Pathways
Given its target, it is likely that the compound affects pathways related to the function of peripheral nerve cells .
Result of Action
Given its target, it is likely that the compound affects the function of peripheral nerve cells .
Análisis Bioquímico
Biochemical Properties
Pyrimidine derivatives, to which this compound belongs, are known to interact with various enzymes, proteins, and other biomolecules The nature of these interactions can be highly specific and can influence the function of these biomolecules in significant ways
Cellular Effects
Some studies suggest that similar compounds can have significant effects on cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism
Molecular Mechanism
It is likely that this compound exerts its effects at the molecular level through binding interactions with biomolecules, potentially leading to enzyme inhibition or activation, and changes in gene expression
Dosage Effects in Animal Models
One study suggests that a similar compound, when combined with radiation treatment, resulted in the suppression of tumor growth in mice .
Métodos De Preparación
The synthesis of N-(4-((6-phenylpyrimidin-4-yl)amino)phenyl)acetamide typically involves a multi-step process. One common synthetic route includes the following steps:
Formation of the phenylpyrimidine core: This can be achieved through the cyclization of appropriate precursors under controlled conditions.
Introduction of the amino group: The phenylpyrimidine core is then reacted with an amine to introduce the amino group.
Acetylation: The final step involves the acetylation of the amino group to form the acetamide derivative.
Industrial production methods may involve optimization of these steps to improve yield and purity, as well as the use of scalable reaction conditions and catalysts .
Análisis De Reacciones Químicas
N-(4-((6-phenylpyrimidin-4-yl)amino)phenyl)acetamide can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxidized derivatives.
Reduction: Reduction reactions can be carried out to modify the functional groups present in the molecule.
Substitution: The compound can undergo substitution reactions, where one functional group is replaced by another. Common reagents used in these reactions include halogens, acids, and bases.
The major products formed from these reactions depend on the specific reagents and conditions used .
Comparación Con Compuestos Similares
N-(4-((6-phenylpyrimidin-4-yl)amino)phenyl)acetamide can be compared with other phenylpyrimidine derivatives, such as:
N-(4-methyl-3-((4-(pyridin-3-yl)pyrimidin-2-yl)amino)phenyl)piperidine-4-carboxamide: This compound has similar structural features but different biological activities.
4-(4-fluorophenyl)-N-(4-nitrophenyl)-6-phenylpyrimidin-2-amine: Another derivative with distinct properties and applications.
The uniqueness of N-(4-((6-phenylpyrimidin-4-yl)amino)phenyl)acetamide lies in its specific structural configuration, which imparts unique biological activities and potential therapeutic applications .
Propiedades
IUPAC Name |
N-[4-[(6-phenylpyrimidin-4-yl)amino]phenyl]acetamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16N4O/c1-13(23)21-15-7-9-16(10-8-15)22-18-11-17(19-12-20-18)14-5-3-2-4-6-14/h2-12H,1H3,(H,21,23)(H,19,20,22) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WNEAVCFGHXYVDW-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1=CC=C(C=C1)NC2=NC=NC(=C2)C3=CC=CC=C3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16N4O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
304.3 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![N-[(2-Propan-2-yloxypyridin-3-yl)methyl]-5,6,7,8-tetrahydrocinnoline-3-carboxamide](/img/structure/B2376313.png)

![1-isopropyl-1H-indole-2,3-dione 3-[N-(2-chlorophenyl)hydrazone]](/img/structure/B2376316.png)
![2-(Iodomethyl)-1,7-dioxaspiro[3.5]nonane](/img/structure/B2376317.png)
![2-(tert-butyl)-1-(3-methylbenzyl)-1H-pyrrolo[2,3-b]pyridine](/img/structure/B2376318.png)

![1-(2,5-dimethylphenyl)-N,N-diethyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B2376321.png)
![N-[2-(4,6-Dimethyl-pyrimidin-2-ylsulfanyl)-acenaphthen-1-yl]-benzenesulfonamide](/img/structure/B2376322.png)
![5-{1-[(3-Chloro-4-methoxyphenyl)acetyl]pyrrolidin-2-yl}-3-(3,4-dimethoxyphenyl)-1,2,4-oxadiazole](/img/structure/B2376324.png)
![N-[4-(1,1-dioxothiazinan-2-yl)phenyl]-2-phenoxyacetamide](/img/structure/B2376325.png)



![N-Methyl-N-[2-[3-(2-methyl-1,3-dioxolan-2-yl)piperidin-1-yl]-2-oxoethyl]prop-2-enamide](/img/structure/B2376336.png)
